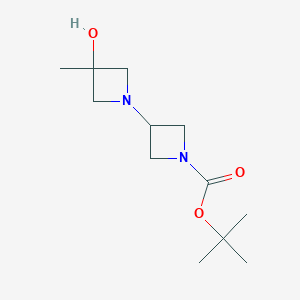

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

CAS No.: 1257294-14-6

Cat. No.: VC2689552

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257294-14-6 |

|---|---|

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3 |

| Standard InChI Key | JHWAVTVUXCSETO-UHFFFAOYSA-N |

| SMILES | CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O |

| Canonical SMILES | CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O |

Introduction

Basic Chemical Identity and Properties

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is a specialized organic compound belonging to the azetidine family of heterocycles. Azetidines represent an important class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research and synthetic organic chemistry due to their inherent ring strain and reactivity.

Chemical Identification

The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and literature. These identifiers are essential for researchers seeking to work with or study this compound.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1257294-14-6 |

| PubChem CID | 59605621 |

| Molecular Formula | C₁₃H₂₂N₂O₃ (computed) |

| Molecular Weight | 242.31 g/mol |

| InChIKey | JHWAVTVUXCSETO-UHFFFAOYSA-N |

| Alternative Names | - SCHEMBL2673963 - tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate |

The compound was first documented in chemical databases in August 2012, with the most recent modifications to its record occurring in February 2025, indicating ongoing research interest and potential applications .

Structural Features

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate possesses a distinctive chemical structure characterized by several key structural elements:

-

A primary azetidine ring (four-membered nitrogen heterocycle) protected with a tert-butyloxycarbonyl (Boc) group at the nitrogen position

-

A secondary azetidine ring connected to the primary ring at the 3-position

-

A tertiary alcohol functionality (hydroxyl group) at the 3-position of the secondary azetidine ring

-

A methyl substituent at the same carbon bearing the hydroxyl group, creating a quaternary carbon center

This unique arrangement of functional groups contributes to the compound's chemical behavior and potential applications in synthetic and medicinal chemistry contexts. The presence of both strained heterocyclic rings and reactive functional groups makes this molecule particularly interesting for chemical transformations and structure-activity relationship studies.

Structural Chemistry and Conformational Analysis

The three-dimensional arrangement of atoms in Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate contributes significantly to its chemical behavior and potential applications.

Structural Representations

The compound features two primary structural representations available in chemical databases: a two-dimensional chemical structure depiction that illustrates connectivity between atoms, and three-dimensional conformer models that provide insight into the spatial arrangement of the molecule .

The four-membered azetidine rings in this compound adopt a puckered conformation due to ring strain, rather than existing as perfectly planar structures. This ring strain contributes significantly to the reactivity profile of azetidines in general, making them valuable building blocks in organic synthesis.

Conformational Considerations

Chemical Reactivity Profile

The reactivity of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is influenced by several key structural features that determine its behavior in chemical reactions.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

| Functional Group | Potential Reactivity |

|---|---|

| Azetidine rings | Ring-opening reactions, nucleophilic substitutions, ring expansions |

| Tertiary alcohol | Elimination, oxidation, nucleophilic substitution (after activation) |

| Boc protecting group | Acid-catalyzed deprotection, carbamate modifications |

| Quaternary carbon | Limited reactivity, potential for elimination reactions |

Azetidines generally exhibit enhanced reactivity compared to larger nitrogen heterocycles due to their significant ring strain. The strain energy makes these compounds excellent candidates for ring-opening reactions and nucleophilic substitutions .

Comparison with Related Azetidine Compounds

Several structurally related azetidine compounds provide insight into the potential reactivity patterns of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate:

-

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CID: 117775952) features a similar Boc-protected azetidine core with a different substitution pattern at the 3-position .

-

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride (CID: 122362331) shares the biazetidine core structure but lacks the hydroxyl and methyl substituents on the second azetidine ring .

These compounds demonstrate the versatility of the azetidine scaffold and suggest potential chemical transformations that might be applicable to our target compound.

Applications in Chemical Research and Development

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate and related azetidine compounds have significant potential applications across several domains of chemical research.

Medicinal Chemistry Applications

Azetidines have emerged as important scaffolds in medicinal chemistry for several reasons:

-

Their inherent ring strain contributes to unique three-dimensional shapes that can enhance binding to biological targets

-

The nitrogen atom provides a point for hydrogen bonding interactions with target proteins

-

Their relatively uncommon structure may confer intellectual property advantages in drug discovery programs

-

Substituted azetidines can serve as conformationally restricted analogs of more flexible compounds

The specific structural features of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate, including the dual azetidine rings and tertiary alcohol functionality, may offer unique pharmacological properties worth exploring in medicinal chemistry programs.

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate.

NMR Spectroscopy

Proton NMR (¹H-NMR) analysis would reveal several characteristic signals:

| Structural Feature | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl protons | 1.40-1.50 | singlet |

| Methyl group at C-3' | 1.30-1.40 | singlet |

| Azetidine ring protons | 3.20-4.00 | complex multiplets |

| Hydroxyl proton | 1.80-2.20 | broad singlet (exchangeable) |

Carbon-13 NMR (¹³C-NMR) would show distinctive signals for the carbonyl carbon of the Boc group (approximately 155-160 ppm), the quaternary carbon of the tert-butyl group (approximately 80 ppm), and the carbon bearing the hydroxyl group (approximately 70-75 ppm).

Infrared Spectroscopy

Key IR absorption bands would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretching | 3300-3500 |

| C-H stretching | 2900-3000 |

| C=O stretching (carbamate) | 1680-1700 |

| C-N stretching | 1200-1350 |

| C-O stretching | 1050-1150 |

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 242.31, corresponding to the molecular weight of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate. Fragmentation patterns would likely include loss of the tert-butyl group (m/z 57) and fragmentation of the azetidine rings.

Comparison with Structurally Related Compounds

Understanding the structural relationships between Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate and related compounds provides valuable context for its chemical properties and potential applications.

Structural Analogs

Several structurally related compounds appear in the chemical literature:

These structural relationships highlight the diverse functionalization patterns possible with azetidine scaffolds and suggest potential synthetic interconversions among these compounds.

Structure-Property Relationships

The specific structural features of Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate influence its physical and chemical properties:

-

The tertiary alcohol group likely increases hydrogen bonding capability and water solubility compared to non-hydroxylated analogs

-

The methyl substituent adds steric bulk and lipophilicity

-

The Boc protecting group enhances lipophilicity and provides UV absorption capability

-

The biazetidine core creates a rigid three-dimensional structure with specific spatial arrangement of functional groups

These structure-property relationships can guide the rational design of derivatives with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume